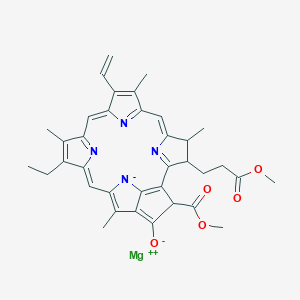
Methylchlorophyllide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylchlorophyllide A is a chlorophyll derivative that has been widely studied in the field of photosynthesis research. It is a key intermediate in the biosynthesis of chlorophyll and is involved in the conversion of chlorophyllide into chlorophyll. Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects, making it an important subject of study for researchers in the field.
作用机制
Methylchlorophyllide A acts as a precursor for the synthesis of chlorophyll, which is a key pigment involved in photosynthesis. Chlorophyll is responsible for absorbing light energy and converting it into chemical energy, which is used by plants to carry out photosynthesis. Methylchlorophyllide A is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
生化和生理效应
Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects. It is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, methylchlorophyllide A has been found to have antioxidant properties, which help to protect plants from oxidative stress.
实验室实验的优点和局限性
Methylchlorophyllide A is a useful tool for studying photosynthesis and chlorophyll biosynthesis. It can be used to manipulate the levels of chlorophyll and other photosynthetic pigments in plants, which can help to elucidate the mechanisms involved in photosynthesis. However, the synthesis of methylchlorophyllide A is complex and requires specialized equipment and expertise. In addition, the use of methylchlorophyllide A in lab experiments is limited by its cost and availability.
未来方向
There are several directions for future research on methylchlorophyllide A. One area of interest is the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. Another area of interest is the role of methylchlorophyllide A in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, the antioxidant properties of methylchlorophyllide A could be further explored for their potential applications in agriculture and medicine. Finally, the synthesis of methylchlorophyllide A could be optimized to make it more cost-effective and accessible for researchers.
合成方法
Methylchlorophyllide A is synthesized from chlorophyllide by the enzyme chlorophyllide a oxygenase (CAO). The reaction involves the insertion of an oxygen atom into the C-7 position of chlorophyllide, resulting in the formation of methylchlorophyllide A. The reaction is catalyzed by CAO, which is a key enzyme in the biosynthesis of chlorophyll.
科学研究应用
Methylchlorophyllide A has been used extensively in research on photosynthesis. It is a key intermediate in the biosynthesis of chlorophyll, and its synthesis and degradation are tightly regulated in plants. Studies have shown that methylchlorophyllide A plays a crucial role in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
属性
CAS 编号 |
15741-04-5 |
|---|---|
产品名称 |
Methylchlorophyllide A |
分子式 |
C36H36MgN4O5 |
分子量 |
629 g/mol |
IUPAC 名称 |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1 |
InChI 键 |
FBNPIPQHKABSFB-UHFFFAOYSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
规范 SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
同义词 |
methylchlorophyllide A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



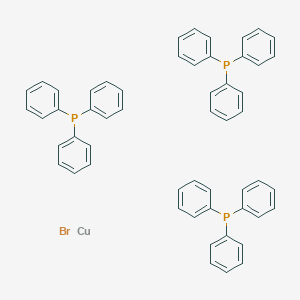
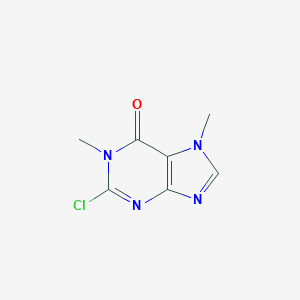

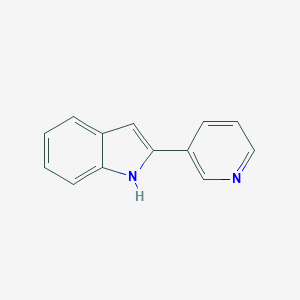
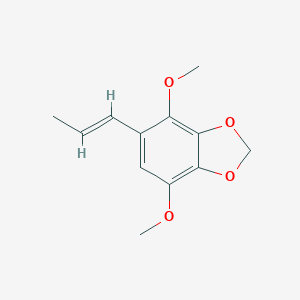
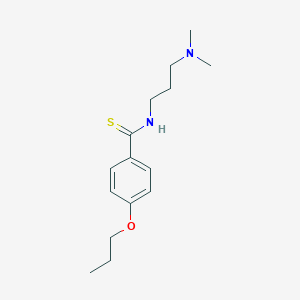
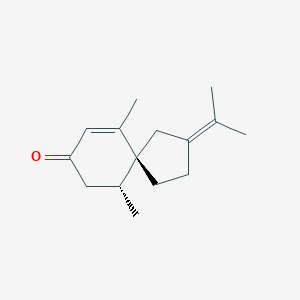
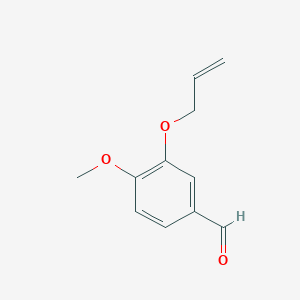
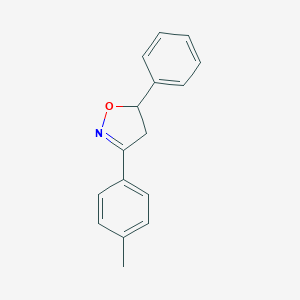
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
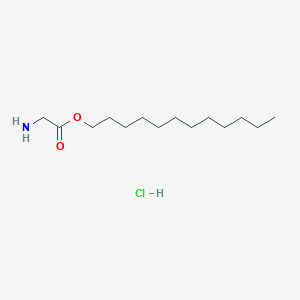
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)